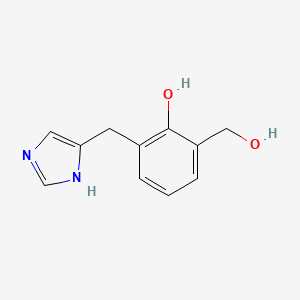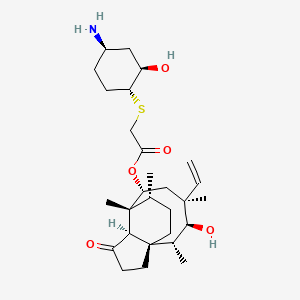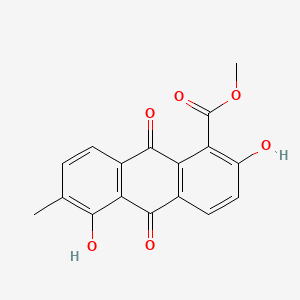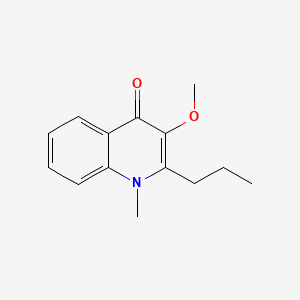
Lersivirine
Descripción general
Descripción
Lersivirine is a novel second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of human immunodeficiency virus (HIV) infection. It binds to the reverse transcriptase enzyme in a unique manner, leading to a distinct resistance profile . Although its development was halted in Phase IIb clinical trials, this compound has shown potential for use against transmitted NNRTI-resistant viruses and as a candidate for sequential NNRTI therapy .
Aplicaciones Científicas De Investigación
Chemistry: Lersivirine’s unique binding properties make it a valuable compound for studying enzyme-inhibitor interactions.
Biology: It has been used in research to understand the mechanisms of HIV resistance and to develop new therapeutic strategies
Medicine: This compound has shown potent antiretroviral activity against wild-type and clinically relevant NNRTI-resistant strains of HIV
Mecanismo De Acción
Lersivirine exerts its effects by binding to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing the replication of the virus . The binding of this compound to the enzyme induces conformational changes that disrupt the enzyme’s function. This unique binding mechanism results in a distinct resistance profile compared to other NNRTIs .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Lersivirine plays a crucial role in inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is responsible for the replication of the viral genetic material. This compound binds to the reverse transcriptase enzyme at a site distinct from the active site, causing a conformational change that inhibits the enzyme’s activity. This interaction prevents the synthesis of viral DNA from RNA, thereby halting the replication of the virus. This compound interacts with various biomolecules, including the reverse transcriptase enzyme and other proteins involved in the viral replication process .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In HIV-infected cells, it inhibits the replication of the virus, leading to a reduction in viral load. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell signaling pathways includes the disruption of viral replication signals, which in turn affects the expression of genes involved in the viral life cycle. Additionally, this compound influences cellular metabolism by altering the energy requirements of infected cells, leading to a decrease in viral replication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme of HIV-1. This binding occurs at a site distinct from the enzyme’s active site, known as the allosteric site. By binding to this site, this compound induces a conformational change in the enzyme, rendering it inactive. This inhibition prevents the enzyme from synthesizing viral DNA from RNA, effectively halting the replication of the virus. This compound’s unique binding interactions with the reverse transcriptase enzyme contribute to its potent antiretroviral activity and resistance profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with minimal degradation over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained inhibition of viral replication and a reduction in viral load over time. The stability and long-term efficacy of this compound make it a promising candidate for long-term antiretroviral therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound effectively inhibits viral replication without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatocellular hypertrophy and thyroid gland follicular cell hypertrophy in rodents and dogs. These effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic use .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and uridine diphosphate glucuronosyltransferase (UGT) 2B7. These metabolic pathways involve the oxidation and glucuronidation of this compound, leading to its clearance from the body. The involvement of these enzymes in the metabolism of this compound affects its pharmacokinetics and overall efficacy. Understanding these metabolic pathways is crucial for optimizing the dosage and minimizing potential drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution. This compound’s distribution within the body affects its localization and accumulation in target tissues, influencing its overall efficacy. The transport and distribution of this compound are important factors in determining its therapeutic potential and optimizing its use in clinical settings .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with the reverse transcriptase enzyme of HIV-1. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the appropriate cellular compartments. The subcellular localization of this compound is crucial for its effective inhibition of viral replication and overall antiretroviral activity .
Métodos De Preparación
The synthesis of lersivirine involves a multi-step process. One of the key synthetic routes includes the following steps :
Step A: Reacting 5-hydroxyisophthalonitrile with 4-haloheptane-3,5-dione in the presence of a base to form 5-(2-oxo-1-propanoylbutoxy)isophthalonitrile.
Step B: Reacting 5-(2-oxo-1-propanoylbutoxy)isophthalonitrile with 2-hydrazinoethanol in the presence of an acid to form this compound.
The industrial production method for this compound involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and acetonitrile as a solvent .
Análisis De Reacciones Químicas
Lersivirine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly involving the pyrazole ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Lersivirine belongs to the class of NNRTIs, which includes other compounds such as:
- Nevirapine
- Delavirdine
- Efavirenz
- Etravirine
Compared to these compounds, this compound has a unique binding mechanism and resistance profile, making it a valuable candidate for treating NNRTI-resistant HIV strains . Its distinct properties and potential for sequential therapy highlight its uniqueness among NNRTIs .
Propiedades
IUPAC Name |
5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-15-17(16(4-2)21(20-15)5-6-22)23-14-8-12(10-18)7-13(9-14)11-19/h7-9,22H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPUZZJBAHRIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1CCO)CC)OC2=CC(=CC(=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057881 | |
| Record name | Lersivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
473921-12-9 | |
| Record name | Lersivirine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473921129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lersivirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lersivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LERSIVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3ZGC15A9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





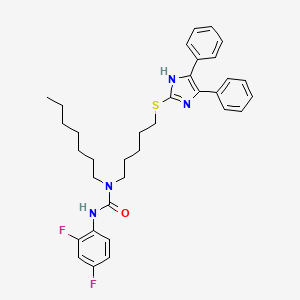
![1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea](/img/structure/B1674690.png)
